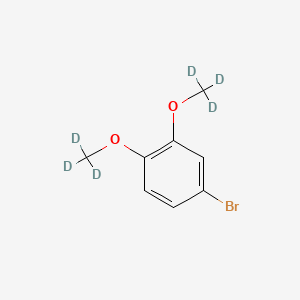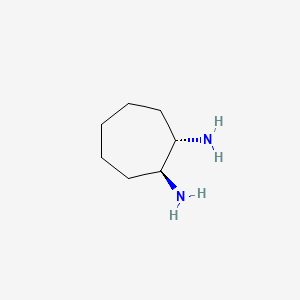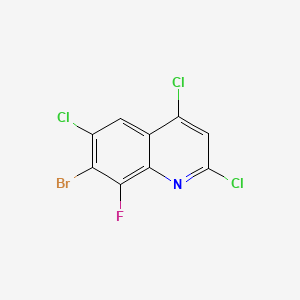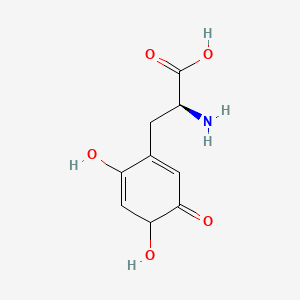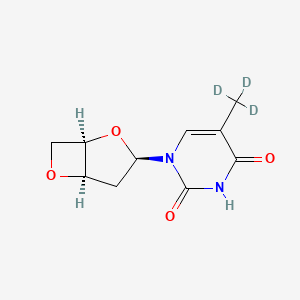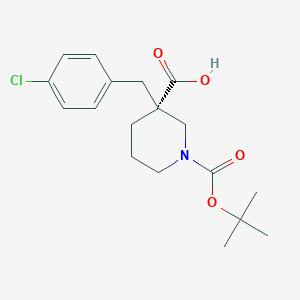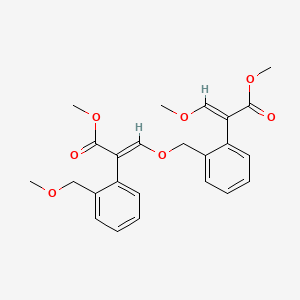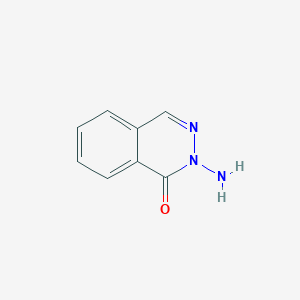
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is notable for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid typically involves the stepwise addition of ethylene oxide units to a long-chain alcohol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydroxide to facilitate the opening of the ethylene oxide rings and the subsequent formation of ether linkages.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and the efficient handling of large volumes of reactants. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid undergoes various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be further oxidized to form peroxy acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Peroxy acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, particularly in membrane chemistry due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long chain can facilitate the transport of therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water.
Wirkmechanismus
The mechanism by which 3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid exerts its effects is largely dependent on its chemical structure. The multiple ether linkages and terminal carboxylic acid group allow it to interact with various molecular targets, including enzymes and receptors. In biological systems, it can integrate into lipid bilayers, altering membrane fluidity and permeability. Its amphiphilic nature also enables it to form micelles and other self-assembled structures, which can encapsulate and transport other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure due to the presence of ether linkages but lacks the terminal carboxylic acid group.
Polytetrahydrofuran (PTHF): Another polymer with ether linkages, but with a different backbone structure.
Polypropylene Glycol (PPG): Contains ether linkages but with a different arrangement of carbon atoms.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid is unique due to its specific arrangement of ether linkages and the presence of a terminal carboxylic acid group. This combination of features imparts distinct chemical properties, such as enhanced solubility in both polar and non-polar solvents, and the ability to form stable emulsions.
Eigenschaften
Molekularformel |
C31H62O12 |
|---|---|
Molekulargewicht |
626.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C31H62O12/c1-2-3-4-5-6-7-8-9-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31(32)33/h2-30H2,1H3,(H,32,33) |
InChI-Schlüssel |
INGRUCBAYLQULT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


